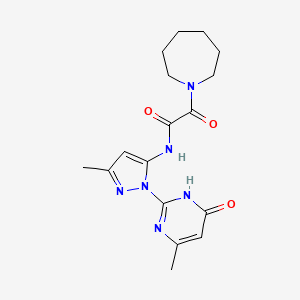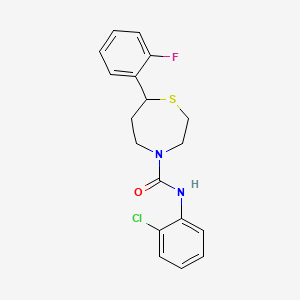
N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide, also known as CFTR inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cystic fibrosis.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized, including compounds related to the structure of interest, and evaluated for their antimicrobial activities. Computational pharmacokinetic studies predicted favorable molecular properties, adhering to the Lipinski "Rule of Five." Notably, specific compounds demonstrated significant antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Ahsan et al., 2016).
Synthesis, Characterization, and Potential Biological Agents
The creation of new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives involved the reaction of N-(4-chlorophenyl)-3-oxobutanamide with thiourea and various aromatic aldehydes. These compounds, after further chemical transformations, displayed significant antimicrobial properties against bacterial and fungal strains, suggesting their utility as potential biological agents (Akbari et al., 2008).
Antipathogenic Properties
Investigations into the antipathogenic activities of acylthioureas derivatives have shown significant effects, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These effects were notably influenced by the presence of halogen atoms on the N-phenyl substituent, underlining the potential of such derivatives in the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Polyamide Synthesis and Properties
The synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone have been explored. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent and tough films, pointing to their potential application in high-performance materials (Yang et al., 1999).
Fluorescence Quenching Studies
The fluorescence quenching studies of certain carboxamides by aniline and carbon tetrachloride in various organic solvents have been conducted to understand quenching mechanisms. These studies, emphasizing the static and dynamic quenching phenomena, contribute to the broader understanding of the interactions between carboxamides and potential quenchers, informing the design of fluorescence-based sensors and molecular probes (Patil et al., 2013).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2OS/c19-14-6-2-4-8-16(14)21-18(23)22-10-9-17(24-12-11-22)13-5-1-3-7-15(13)20/h1-8,17H,9-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCWTXRELKWZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2685945.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2685948.png)
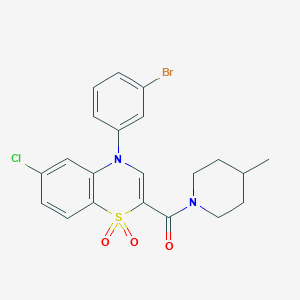
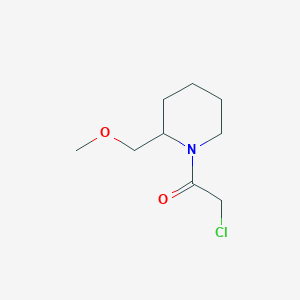
![3-cinnamyl-8-cyclopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685955.png)
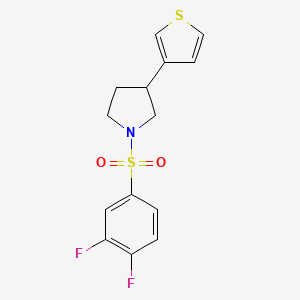
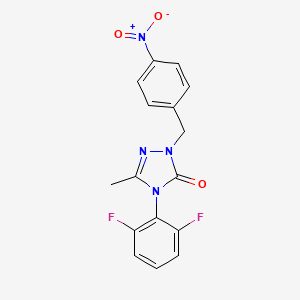
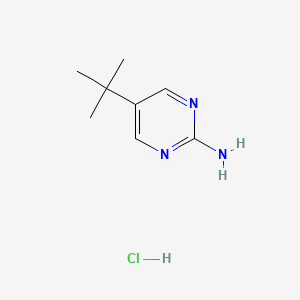
![2,5-difluoro-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2685964.png)

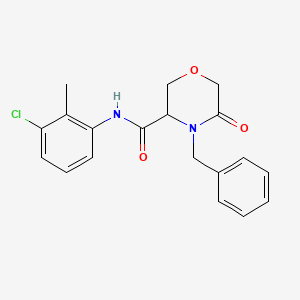
![N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2685967.png)
